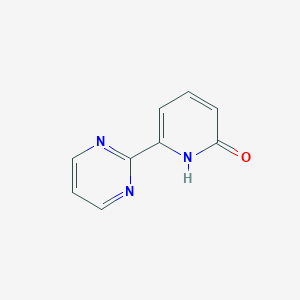

6-Pyrimidin-2-yl-1H-pyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Pyrimidin-2-yl-1H-pyridin-2-one is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of interest due to its potential applications in pharmaceuticals and materials science. The pyrimidine ring is a common structural motif in many biologically active molecules, including drugs and agrochemicals, while the pyridine ring is often found in catalysts, ligands, and organic conductors.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in several studies. For instance, a one-pot synthesis of a structurally similar compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was achieved and characterized using various spectroscopic methods . Another study reported the synthesis of 6-(4-pyridinyl)-substituted pyrido[2,3-d]pyrimidines through cyclization reactions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the compound from the first study was characterized by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and the optimization of its molecular geometry using density functional theory (DFT) . Such detailed structural analysis is crucial for understanding the properties and reactivity of these heterocyclic compounds.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives has been explored in various contexts. One study found that fluorescent N-/purin-6-yl/pyridinium salts, which are structurally related to this compound, can be formed during oligonucleotide synthesis and exhibit high reactivity towards certain reagents . This suggests that this compound could also participate in unique chemical reactions, potentially leading to novel compounds or side-products.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like this compound are influenced by their molecular structure. For instance, the presence of hydrogen bonds and the polarization of electronic structures can significantly affect the solubility, melting point, and reactivity of these compounds . Additionally, the antimicrobial activity of some pyrido[2,3-d]pyrimidines has been reported, indicating potential applications in medicinal chemistry .

Scientific Research Applications

Hydrogen Bonding and Crystal Engineering

- Hydrogen-Bonded Structures : Research reveals the significance of hydrogen-bonding in structuring molecules for potential application in crystal engineering. For example, studies on hydrogen-bonded ribbons and sheets in specific pyrimidinone derivatives highlight the intricate arrangements and potential for electronic structure polarization, which could be crucial for designing new materials with specific properties (Orozco et al., 2009).

Coordination Chemistry and Metal Complexes

- Metal Chelation and Metallotectons : Certain derivatives resembling 2,2′-bipyridine are designed to chelate metals, forming structures that are stabilized by coordinative interactions and hydrogen bonds. This is especially relevant in the context of creating metallotectons for the engineering of hydrogen-bonded crystals (Duong et al., 2011).

Pharmaceutical and Biological Applications

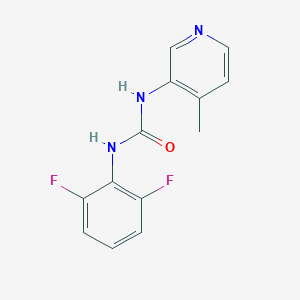

- Antimicrobial Activity : Pyrimidine derivatives exhibit various biological activities, including antimicrobial effects. Synthesis and study of specific pyrimidine carboxamides have shown promising results against bacterial strains, suggesting potential for the development of new antimicrobial agents (Rathod & Solanki, 2018).

- Anti-Fibrosis Activity : Novel 2-(pyridin-2-yl) pyrimidine derivatives have been investigated for their anti-fibrotic activities. Certain compounds demonstrated significant inhibition of fibrosis markers, indicating potential as novel anti-fibrotic drugs (Gu et al., 2020).

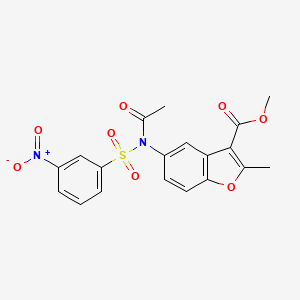

Synthesis and Chemical Properties

- Novel Synthesis Approaches : Research into novel synthetic approaches for pyrimidine derivatives, including one-pot multicomponent reactions, opens up new avenues for the efficient and scalable production of these compounds. This is crucial for their application in both research and industrial settings (Rong et al., 2013).

Mechanism of Action

Target of Action

Similar pyrimidine derivatives have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

For instance, some pyrimidine derivatives inhibit CDK2, preventing the progression of the cell cycle and leading to cell cycle arrest .

Biochemical Pathways

Inhibition of CDK2 can halt the cell cycle, preventing cell proliferation .

Result of Action

Similar pyrimidine derivatives have shown cytotoxic activities against various cell lines, suggesting potential anti-cancer properties .

properties

IUPAC Name |

6-pyrimidin-2-yl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8-4-1-3-7(12-8)9-10-5-2-6-11-9/h1-6H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFMTARAPLKMMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2506300.png)

![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2506315.png)